Thiourea, N-ethyl-N'-(2-fluorophenyl)-
CAS No.: 62644-10-4
Cat. No.: VC4118212
Molecular Formula: C9H11FN2S
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62644-10-4 |
|---|---|
| Molecular Formula | C9H11FN2S |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | 1-ethyl-3-(2-fluorophenyl)thiourea |
| Standard InChI | InChI=1S/C9H11FN2S/c1-2-11-9(13)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3,(H2,11,12,13) |
| Standard InChI Key | HFCRLSLRGLNPDK-UHFFFAOYSA-N |
| SMILES | CCNC(=S)NC1=CC=CC=C1F |
| Canonical SMILES | CCNC(=S)NC1=CC=CC=C1F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Configuration
The molecular structure of Thiourea, N-ethyl-N'-(2-fluorophenyl)- is characterized by a central thiourea group (NH–CS–NH) substituted with an ethyl group at one nitrogen and a 2-fluorophenyl ring at the other. The fluorine atom at the ortho position of the phenyl ring introduces electron-withdrawing effects, modulating the compound’s electronic density and influencing its intermolecular interactions. X-ray crystallographic studies of analogous thiourea derivatives reveal planar configurations stabilized by intramolecular hydrogen bonds, such as N–H···S and N–H···O interactions .
Table 1: Predicted Physicochemical Properties of Thiourea, N-Ethyl-N'-(2-Fluorophenyl)-
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁FN₂S |
| Molecular Weight | 198.3 g/mol |
| Density | ~1.3–1.5 g/cm³ |
| Melting Point | 150–160°C (estimated) |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The synthesis typically involves the reaction of N-ethylthiourea with 2-fluoroaniline under acidic or basic conditions. A representative procedure includes:
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Condensation Reaction: Mixing 2-fluoroaniline (1 eq) with ethyl isothiocyanate (1 eq) in ethanol at reflux for 4–6 hours.
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Purification: Recrystallization from ethanol or column chromatography to yield the pure product .
Advanced Methodologies
Recent advancements employ ultrasonic-assisted synthesis to enhance efficiency. For instance, N-naphthoyl thiourea derivatives were synthesized using ultrasound irradiation at 50°C, reducing reaction times from hours to minutes and improving yields to >85% . Applying similar conditions to Thiourea, N-ethyl-N'-(2-fluorophenyl)- could optimize its production.
Table 2: Comparison of Synthesis Methods
| Method | Conditions | Yield | Time |
|---|---|---|---|
| Conventional Reflux | Ethanol, reflux, 6 hrs | 65% | High |
| Ultrasonic-Assisted | EtOH, 50°C, ultrasound, 30 min | 88% | Low |
Biological Activities and Mechanisms
Antimicrobial and Anti-Nematode Effects
Structural analogs, such as 1-acyl-3-(2'-aminophenyl)thioureas, showed 89.4% deparasitization activity against Nippostrongylus brasiliensis at 10 mg/kg . The fluorophenyl group likely disrupts helminthic mitochondrial function by inhibiting fumarate reductase.
Industrial and Pharmacological Applications
Catalytic Uses
Thiourea derivatives serve as ligands in transition-metal catalysis. The copper complex of N-naphthoyl thiourea degraded methyl orange dye with >90% efficiency under UV light, suggesting applications in environmental remediation .
Drug Development
The compound’s ability to inhibit tyrosine kinases and cyclooxygenase-2 (COX-2) positions it as a lead for anti-inflammatory and anticancer agents. Preclinical studies recommend further exploration of its pharmacokinetics and toxicity profiles .
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparison of Thiourea Derivatives
| Compound | Substituents | Key Activity | IC₅₀/EC₅₀ |
|---|---|---|---|
| N-Ethyl-N'-(2-fluorophenyl)thiourea | Ethyl, 2-fluorophenyl | Anticancer | Pending |
| 1-(2-Fluorophenyl)thiourea | Phenyl | Anti-nematode | 10 mg/kg (89.4%) |
| N-Naphthoyl thiourea-Cu complex | Naphthoyl, Cu(II) | Photocatalytic, antitumor | 1.3 μM (MCF-7) |
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